![molecular formula C29H26ClNO B13862931 Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline, also known as Montelukast Cyclizate Ether Impurity or Montelukast Cyclizate, is a complex organic compound. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of quinoline derivatives, including Montelukast Cyclizate, involves several established protocols. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions. Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Montelukast Cyclizate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols .
Scientific Research Applications
Montelukast Cyclizate has significant applications in scientific research, particularly in medicinal chemistry and pharmacology. It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, antibacterial, and antiviral agents
Mechanism of Action
The mechanism of action of Montelukast Cyclizate involves its interaction with specific molecular targets and pathways. It is known to inhibit leukotriene receptors, which play a crucial role in inflammatory responses. By blocking these receptors, Montelukast Cyclizate can reduce inflammation and alleviate symptoms associated with conditions like asthma and allergic rhinitis .
Comparison with Similar Compounds
Montelukast Cyclizate is unique compared to other quinoline derivatives due to its specific structural modifications. Similar compounds include:
Ciprofloxacin: A fluorinated quinolone antibacterial drug.
Sparfloxacin: An antibiotic used for antimicrobial tests.
Ozenoxacin: A non-fluorinated quinolone with broad-spectrum activity against Gram-positive bacteria
These compounds share a quinoline core but differ in their substituents and pharmacological activities, highlighting the versatility and potential of quinoline derivatives in drug development.
Properties
IUPAC Name |
7-chloro-2-[2-[3-(1,1-dimethyl-4,5-dihydro-3H-2-benzoxepin-3-yl)phenyl]ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO/c1-29(2)26-9-4-3-7-21(26)13-17-28(32-29)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28H,13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMMSDDMLICVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
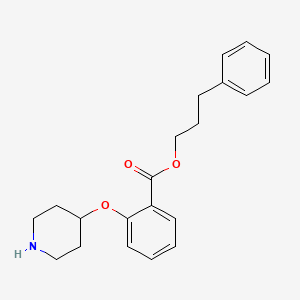

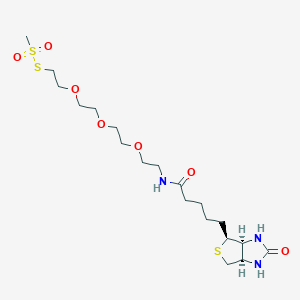
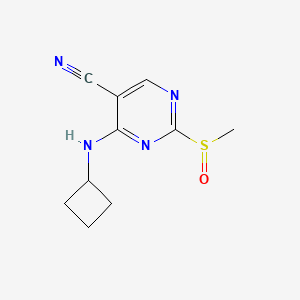
![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)
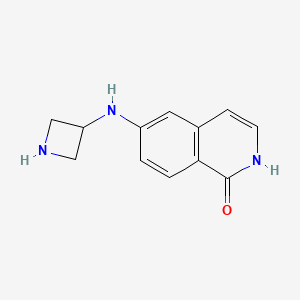
![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
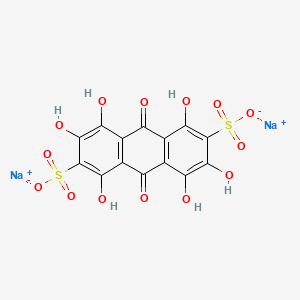
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)

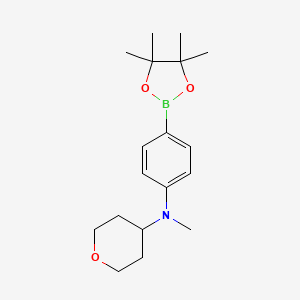
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
